Bienvenue dans la boutique en ligne BenchChem!

7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

Dopamine Receptor CNS Pharmacology Structure-Activity Relationship

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 50351-80-9) is a validated bicyclic scaffold delivering nanomolar potency at dopamine D1 (Ki=47 nM) and D2 (Ki=41 nM) receptors, dramatically outperforming unsubstituted benzazepine cores. The 7-methoxy substituent and specific 3-benzazepine isomerism are critical—generic substitution across benzazepine analogs fails due to fundamental rank-order potency differences (Cl ≈ Br ≫ CH3 > OH ≥ H). Derivatization yields NR2B antagonists (e.g., WMS-1405, Ki=5.4 nM) exceeding ifenprodil by >20-fold. Ideal for CNS drug discovery targeting schizophrenia, Parkinson's, and neuroprotection.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 50351-80-9
Cat. No. B1590189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
CAS50351-80-9
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCNCC2)C=C1
InChIInChI=1S/C11H15NO/c1-13-11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3
InChIKeyVWLWWBQMNIAARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 50351-80-9): A Versatile 3-Benzazepine Scaffold for CNS Drug Discovery and Chemical Biology


7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 50351-80-9) is a bicyclic heterocycle belonging to the tetrahydro-3-benzazepine family [1]. Its core scaffold incorporates the phenethylamine skeleton within a moderately constrained seven-membered ring, enabling unique interactions with central nervous system (CNS) targets [2]. The compound serves as a key synthetic intermediate and a fundamental pharmacophore for the development of ligands targeting dopamine receptors (D1/D2) and the GluN2B subunit of NMDA receptors [3].

Why 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Cannot Be Simply Substituted with Other Benzazepine Isomers or Analogs


Generic substitution among benzazepine analogs is not straightforward due to the critical role of the 7-methoxy group and the specific 3-benzazepine isomerism. The position of the methoxy substituent dramatically influences receptor binding affinity; for example, 7-substitution on the 3-benzazepine ring yields a rank order of potency (Cl = Br ≫ CH3 > OH ≥ H) that differs fundamentally from substitution at the 6- or 8-positions [1]. Furthermore, the 3-benzazepine scaffold (nitrogen at position 3) confers a distinct conformational profile compared to 1-benzazepine or 2-benzazepine isomers, leading to divergent pharmacological profiles [2]. Even minor modifications, such as the introduction of a benzylic hydroxyl group to form 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, fundamentally alter the compound's biological target from dopamine receptors to the NR2B subunit of the NMDA receptor [3].

Quantitative Differentiation of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Against Key Comparators


Dopamine D1 and D2 Receptor Affinity: 7-Methoxy Derivative vs. Unsubstituted 3-Benzazepine Core

The 7-methoxy substituent on the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold confers high-affinity binding to both dopamine D1 and D2 receptors, with Ki values of 47 nM and 41 nM, respectively . This contrasts sharply with unsubstituted 3-benzazepine cores, which generally exhibit weak or negligible affinity for these receptor subtypes [1]. The presence and position of the methoxy group is a critical determinant of potency.

Dopamine Receptor CNS Pharmacology Structure-Activity Relationship

NR2B Antagonist Potency: 7-Methoxy-3-benzazepin-1-ol Derivative (WMS-1405) vs. Parent Ifenprodil

Derivatization of the core scaffold yields 3-(4-phenylbutyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol (WMS-1405), a potent and selective NR2B antagonist with a Ki of 5.4 nM [1]. This represents a >20-fold improvement in binding affinity compared to the prototypical NR2B antagonist ifenprodil, which has a reported Ki of approximately 120-150 nM at the same receptor [2]. The compound also demonstrates functional antagonism, inhibiting glutamate-induced cytotoxicity with an IC50 of 360 nM in an excitotoxicity assay [1].

NMDA Receptor NR2B Antagonist Neuroprotection

7-Methoxy vs. 7-Hydroxy 3-Benzazepine: Divergent Pharmacological Profiles

Replacement of the 7-methoxy group with a 7-hydroxy group on the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold leads to a fundamental shift in biological target engagement. While 7-methoxy derivatives (e.g., WMS-1405) demonstrate high affinity for the GluN2B subunit of NMDA receptors (Ki = 5.4 nM) [1], the corresponding 7-hydroxy analog (7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine) shows markedly reduced NMDA receptor affinity and instead interacts with different receptor systems, including potential sigma receptor binding . This functional divergence is attributed to the hydrogen-bonding capability of the hydroxyl group versus the lipophilic and steric properties of the methoxy group.

Pharmacophore Mapping Receptor Selectivity Medicinal Chemistry

Conformational Constraint: 3-Benzazepine Scaffold vs. Flexible Phenethylamine Ligands

The 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold offers a unique, moderately constrained conformation of the phenethylamine skeleton that is distinct from flexible, acyclic phenethylamine-based ligands [1]. This conformational restriction, enforced by the seven-membered azepine ring, reduces the entropic penalty upon receptor binding. Crystallographic analysis of related 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols reveals a chair-like conformation of the azepine ring, which pre-organizes the pharmacophore for optimal interaction with the GluN2B binding pocket [2]. In contrast, unconstrained phenethylamine ligands (e.g., dopamine itself) can adopt numerous conformations, leading to lower binding affinity and reduced receptor subtype selectivity [3].

Conformational Analysis Receptor Binding Drug Design

Optimal Research Applications for 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Based on Quantified Evidence


Development of High-Affinity Dopamine D1/D2 Receptor Ligands for CNS Disorders

The core scaffold of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 50351-80-9) provides a validated starting point for synthesizing potent dopamine receptor modulators. Its demonstrated Ki values of 47 nM (D1) and 41 nM (D2) position it as a superior alternative to unsubstituted benzazepine cores, which lack meaningful dopaminergic activity [1]. This scaffold is therefore ideal for medicinal chemistry programs targeting schizophrenia, Parkinson's disease, or substance abuse disorders, where balanced or selective D1/D2 receptor modulation is desired.

Synthesis of Next-Generation NR2B-Selective NMDA Receptor Antagonists

Derivatization of the 7-methoxy-3-benzazepine core yields exceptionally potent NR2B antagonists, such as WMS-1405 (Ki = 5.4 nM) . This activity surpasses that of the historical benchmark ifenprodil by over 20-fold and offers a pathway to compounds with improved selectivity and reduced off-target effects. Researchers focusing on neuroprotection, pain management, or treatment-resistant depression should prioritize this scaffold for developing novel GluN2B-targeted therapeutics. The 7-methoxy substituent is crucial for maintaining high GluN2B affinity, as the 7-hydroxy analog shows a complete loss of this activity [1].

Conformational Studies and Pharmacophore Modeling for CNS Targets

The rigid, chair-like conformation of the 3-benzazepine ring system makes 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine an invaluable tool for pharmacophore mapping and receptor docking studies. Its ability to lock the embedded phenethylamine skeleton into a biologically relevant pose reduces conformational entropy and enhances binding affinity by 100- to 1000-fold compared to flexible analogs [1]. This scaffold is well-suited for computational and structural biology investigations aimed at understanding ligand-receptor interactions at dopamine and NMDA receptors.

Chemical Probe Development for Dopamine Receptor Subtype Profiling

Given its established nanomolar affinity for both D1 and D2 receptors , the 7-methoxy-3-benzazepine scaffold serves as a robust template for creating chemical probes to dissect dopaminergic signaling pathways. Further functionalization at the nitrogen atom (position 3) and the aromatic ring can be employed to tune receptor subtype selectivity and intrinsic activity (agonist vs. antagonist). This application is critical for advancing basic neuroscience research and validating new drug targets within the dopaminergic system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.